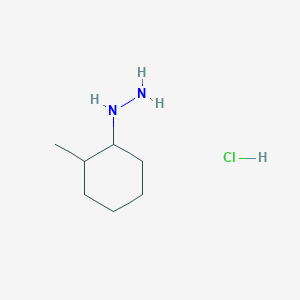
(2-Methylcyclohexyl)hydrazine hydrochloride
Overview
Description
“(2-Methylcyclohexyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C7H17ClN2. It has a molecular weight of 164.68 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H16N2.ClH/c1-6-4-2-3-5-7(6)9-8;/h6-7,9H,2-5,8H2,1H3;1H . This indicates that the compound consists of a cyclohexyl ring with a methyl group (CH3) and a hydrazine group (NH2NH2) attached. The compound also includes a chloride ion (Cl-) due to the presence of hydrochloride.Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Mechanism of Action
The mechanism of action of (2-Methylcyclohexyl)hydrazine hydrochloride is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, while exhibiting potent anti-cancer activity. It has also been shown to have anti-inflammatory and anti-oxidant effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using (2-Methylcyclohexyl)hydrazine hydrochloride in lab experiments is its low toxicity in normal cells. Additionally, this compound has shown potent anti-cancer activity in various cancer cell lines. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in cancer treatment.
Future Directions
There are several future directions for the research of (2-Methylcyclohexyl)hydrazine hydrochloride. One area of interest is the optimization of its use as an anti-cancer agent, including the development of combination therapies with other anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on normal cells. Finally, the potential use of this compound as a radioprotective agent warrants further investigation.
In conclusion, this compound is a hydrazine derivative that has shown promising results in various scientific research applications, including as a potential anti-cancer agent. Its low toxicity in normal cells and potent anti-cancer activity make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and optimize its use in cancer treatment.
Scientific Research Applications
(2-Methylcyclohexyl)hydrazine hydrochloride has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential as a radioprotective agent, which could be useful in cancer treatment. Additionally, this compound has been studied for its anti-inflammatory and anti-oxidant properties.
Safety and Hazards
The safety data sheet for a related compound, hydralazine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation and drowsiness or dizziness . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Properties
IUPAC Name |
(2-methylcyclohexyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-6-4-2-3-5-7(6)9-8;/h6-7,9H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIVODRWOCNZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206675-32-2 | |
| Record name | Hydrazine, (2-methylcyclohexyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206675-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1386912.png)


![tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1386918.png)


![1,9-Diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1386922.png)







